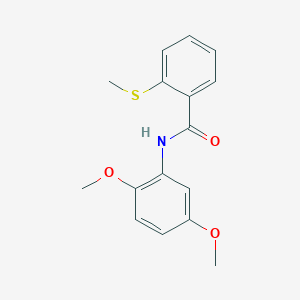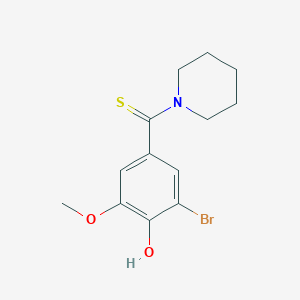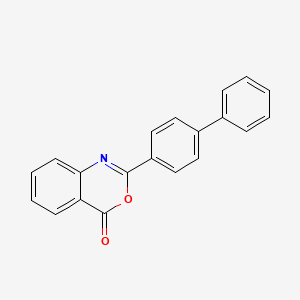![molecular formula C17H19ClN2O3 B5716943 N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5716943.png)
N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea, also known as CDU, is a chemical compound that has been extensively studied for its potential use in various scientific applications. CDU belongs to the class of ureas, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea is not fully understood. However, it is believed that N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea inhibits the activity of various enzymes, including acetylcholinesterase and topoisomerase II. Inhibition of these enzymes can lead to various biological effects, including the inhibition of cancer cell growth and the improvement of cognitive function.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been shown to have various biochemical and physiological effects. N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been shown to inhibit the activity of acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has also been shown to inhibit the activity of topoisomerase II, which can lead to the inhibition of cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea is its potential use in cancer research and Alzheimer's disease treatment. N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been shown to be effective in inhibiting the growth of various cancer cell lines and improving cognitive function. However, one of the limitations of N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea is its potential toxicity. N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been shown to be toxic to normal cells at high concentrations, which can limit its use in lab experiments.
Orientations Futures
There are several future directions for N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea research. One direction is to further study the mechanism of action of N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea. Understanding the mechanism of action can lead to the development of more effective N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea derivatives. Another direction is to study the potential use of N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea in other diseases, such as Parkinson's disease and Huntington's disease. Finally, future research can focus on improving the selectivity and toxicity of N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea, which can increase its potential use in lab experiments and clinical trials.
Conclusion:
N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea is a chemical compound that has been extensively studied for its potential use in various scientific applications. N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been shown to inhibit the growth of various cancer cell lines and improve cognitive function. However, N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has potential toxicity, which can limit its use in lab experiments. Future research can focus on improving the selectivity and toxicity of N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea and studying its potential use in other diseases.
Méthodes De Synthèse
N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea can be synthesized using a three-step process. The first step involves the reaction of 2-chloroaniline with 3,4-dimethoxyphenylacetic acid to form 2-(3,4-dimethoxyphenyl)ethyl-2-chlorobenzamide. The second step involves the reaction of the benzamide with potassium carbonate and dimethylformamide to form the corresponding benzyl isocyanate. The final step involves the reaction of the benzyl isocyanate with 2-chlorophenylamine to form N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been studied extensively for its potential use in various scientific applications. One of the major applications of N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea is in cancer research. N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has also been studied for its potential use in treating Alzheimer's disease. N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which can improve cognitive function.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-22-15-8-7-12(11-16(15)23-2)9-10-19-17(21)20-14-6-4-3-5-13(14)18/h3-8,11H,9-10H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPPRCWORBHGAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)NC2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5716862.png)
![1-(4-chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5716869.png)
![4-(dimethylamino)benzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5716882.png)


![4-amino-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide](/img/structure/B5716920.png)




![4-{[(3,4-dichlorophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5716944.png)
![6-[(2-quinolinylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5716960.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5716962.png)
![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5716963.png)